
(4R,5S)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-deoxy-L-arabinono-1,4-lactone is an L-arabinono-1,4-lactone with the 2-hydroxy group replced by hydrogen.
Scientific Research Applications
Catalytic Reduction in Biomass-Derived Compounds
One significant application of compounds similar to (4R,5S)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is in the catalytic reduction of biomass-derived furanic compounds. This process is crucial for converting oxygen-rich compounds in biorefineries. Key products of such reactions include various alcohols and hydrocarbons, showcasing the versatility of these compounds in industrial chemistry (Nakagawa, Tamura, & Tomishige, 2013).
Asymmetric Synthesis
Asymmetric synthesis of derivatives of dihydrofuran compounds like this compound has been explored. These syntheses are crucial for creating selective inactivators of specific biochemical pathways, indicating potential pharmaceutical and biochemical research applications (Kim, Lee, & Ha, 2018).
Building Blocks for Amino Acids
These compounds are used as chiral building blocks in the synthesis of new amino acids. This includes their use in the preparation of novel δ-sugar amino acids, which have potential applications in peptidomimetics, offering structurally unique options for drug development (Defant et al., 2011).
Total Synthesis of Bioactive Compounds
The total synthesis of bioactive compounds, such as (+)-Sch-642305, utilizes derivatives of dihydrofuran as key intermediates. This underscores their importance in the synthesis of complex molecules with potential pharmacological activities (Chakraborty, Samanta, & Kumar, 2009).
Conversion to Value-Added Chemicals
The conversion of related compounds to a wide variety of valuable chemicals, such as aldehydes, acids, and amines, highlights their role as versatile intermediates in chemical synthesis. This adaptability makes them valuable in industrial applications for producing diverse chemical products (Xia et al., 2018).
Analytical Internal Standards
These compounds also find applications in analytical chemistry as internal standards. Their stability and distinct chemical properties make them suitable for use in methods like gas chromatography-mass spectrometry (Llovera et al., 2005).
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4+/m1/s1 |
InChI Key |
YIXDEYPPAGPYDP-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC1=O)CO)O |
SMILES |
C1C(C(OC1=O)CO)O |
Canonical SMILES |
C1C(C(OC1=O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




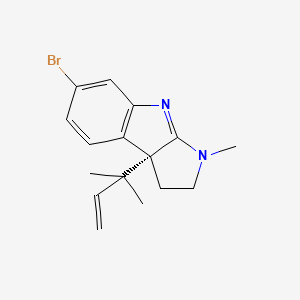
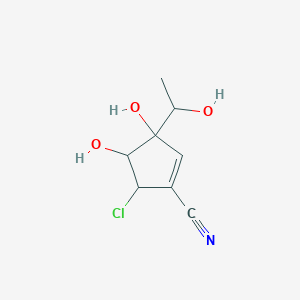
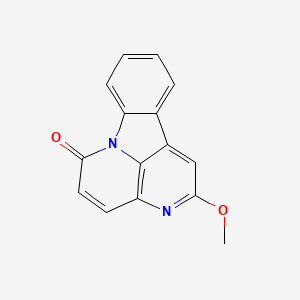
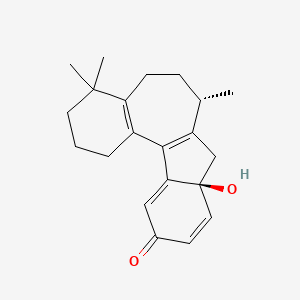
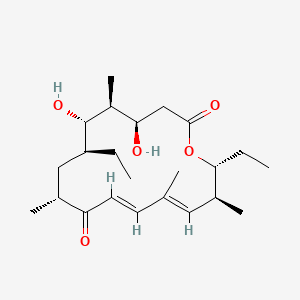
![(s)-2-(2,2-Dimethylpropyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1246280.png)
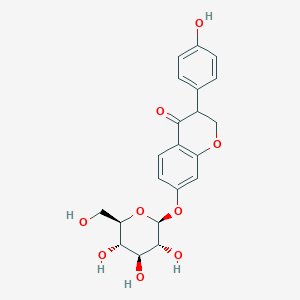


![(5R,6S,7R,9R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1246286.png)
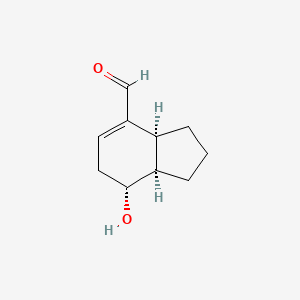
![bis[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] (E)-but-2-enedioate](/img/structure/B1246288.png)
